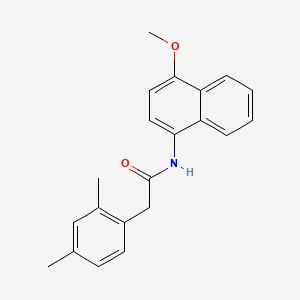

2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-14-8-9-16(15(2)12-14)13-21(23)22-19-10-11-20(24-3)18-7-5-4-6-17(18)19/h4-12H,13H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRXGLWKQYCEJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC2=CC=C(C3=CC=CC=C32)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 4-methoxynaphthalene-1-amine. This intermediate is then reacted with 2-(2,4-dimethylphenyl)acetyl chloride under basic conditions to form the target compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the existing substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 2-(2,4-dimethylphenyl)-N-(4-hydroxynaphthalen-1-yl)acetamide.

Reduction: Formation of 2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)ethylamine.

Substitution: Formation of various halogenated derivatives depending on the specific reaction conditions.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases involving inflammation and microbial infections.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several acetamide derivatives documented in the literature. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Lipophilicity : The methoxy and naphthalene groups likely increase lipophilicity (logP ~3.5–4.0), favoring membrane penetration in agrochemical applications. In contrast, sulfamoyl-containing analogues (e.g., ) exhibit higher water solubility due to polar sulfonyl groups.

- Crystallinity : The target compound’s planar amide group and rigid naphthalene ring may promote crystalline packing, similar to dichlorophenyl derivatives reported in crystallographic studies .

Research Findings and Trends

- Synthetic Auxins : The methoxynaphthalene group in the target compound mirrors naphthalene-1-acetic acid (NAA), a synthetic auxin used in plant tissue culture . Substituting chloro groups (as in 2,4-D) with methoxy may reduce phytotoxicity while retaining growth-regulatory effects.

- Pesticidal Activity : Oxadixyl’s success as a fungicide underscores the importance of methoxy and heterocyclic groups in acetamide design . The target compound’s substituents may offer similar protective effects against fungal pathogens.

- Coordination Chemistry : N-Substituted 2-arylacetamides, such as dichlorophenyl derivatives, exhibit versatile coordination modes with transition metals . The target compound’s naphthalene ring could enhance ligand stability in such applications.

Biological Activity

The compound 2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a dimethylphenyl group and a methoxynaphthalenyl moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity

- Anti-inflammatory Effects

- Anticancer Properties

- Receptor Binding Affinity

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit notable antioxidant properties. For instance, derivatives of naphthalene have shown significant activity in scavenging free radicals, which is crucial for mitigating oxidative stress in cells. The antioxidant potential can be quantified using assays such as DPPH and ABTS radical scavenging tests.

Anti-inflammatory Effects

The compound's anti-inflammatory effects are hypothesized to stem from its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. In vitro studies have demonstrated that related compounds can reduce edema in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Anticancer Properties

Preliminary investigations into the anticancer activity of structurally similar compounds have shown promising results. For example, certain derivatives have been tested against various cancer cell lines (e.g., A549 and C6) using MTT assays to evaluate cell viability. These studies suggest that the compound may induce apoptosis in tumor cells through caspase activation.

The mechanisms by which this compound exerts its biological effects may involve:

- Receptor Interaction : Binding to specific receptors such as σ1 receptors has been noted in related compounds, leading to modulation of cellular signaling pathways.

- Enzyme Inhibition : The inhibition of enzymes involved in inflammatory pathways could explain its anti-inflammatory properties.

- Induction of Apoptosis : The activation of apoptotic pathways in cancer cells may be mediated by the compound's ability to interact with mitochondrial membranes or nuclear factors.

Case Studies

Several case studies highlight the potential applications of this compound:

- Study on Antioxidant Properties : A study demonstrated that a similar naphthalene derivative exhibited significant DPPH radical scavenging activity with an IC50 value of 34 µM, indicating strong antioxidant potential.

- Anti-inflammatory Study : In vivo tests showed that compounds related to this acetamide significantly reduced paw edema in rats when administered intraperitoneally, suggesting effective anti-inflammatory action.

- Anticancer Evaluation : Research on analogs indicated that they could effectively inhibit growth in lung cancer cell lines, with specific concentrations leading to over 60% reduction in cell viability.

Q & A

Q. How can computational modeling predict metabolic stability of this compound?

- Employ in silico tools like ADMET Predictor™ or SwissADME to estimate cytochrome P450 metabolism. Dock the compound into crystal structures of CYP3A4 or CYP2D6 to identify vulnerable sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.